5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid
Overview
Description
5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylcarbamoyl and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diol-containing molecules. This property makes it an effective reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step in the catalytic cycle .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the dimethylcarbamoyl and fluorine substituents, making it less versatile in certain reactions.
3-Formylphenylboronic Acid: Contains a formyl group instead of the dimethylcarbamoyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid stands out due to its unique combination of substituents, which enhance its reactivity and versatility in various chemical reactions. The presence of the dimethylcarbamoyl group provides additional sites for chemical modification, while the fluorine atom can influence the electronic properties of the compound, making it suitable for specific applications .
Properties
IUPAC Name |
[3-(dimethylcarbamoyl)-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVFPXQNCQCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660225 | |
Record name | [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-39-3 | |
Record name | [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylcarbamoyl)-5-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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